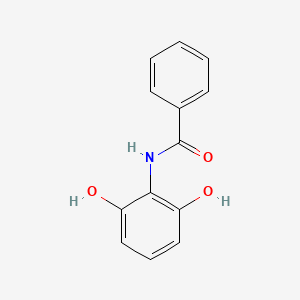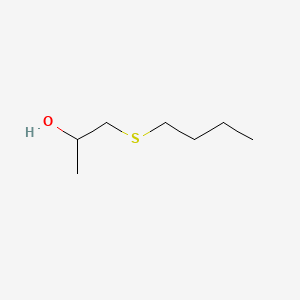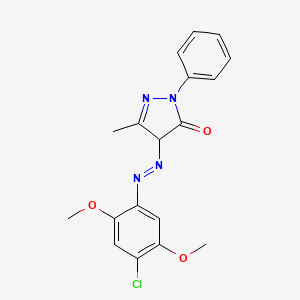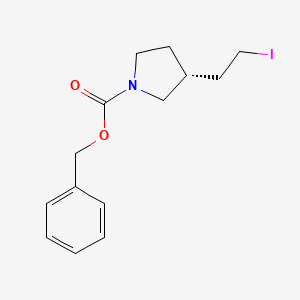
N-(2,6-dihydroxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dihydroxyphenyl)benzamide is a compound with the molecular formula C13H11NO3. It is an aromatic amide that features both phenolic and benzamide functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(2,6-dihydroxyphenyl)benzamide can be synthesized through the direct condensation of 2,6-dihydroxyaniline with benzoic acid or its derivatives. One common method involves the use of a catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and mild reaction conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of high-temperature reactions between carboxylic acids and amines. The process typically requires temperatures above 180°C, which may not be compatible with all functionalized molecules .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,6-dihydroxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The amide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
N-(2,6-dihydroxyphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant and antibacterial properties.
Industry: Utilized in the production of polymers and other materials due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N-(2,6-dihydroxyphenyl)benzamide involves its interaction with various molecular targets. For instance, it has been shown to inhibit NF-kB activation, which plays a role in inflammatory responses and apoptosis . This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-dimethoxybenzamide
- 3-acetoxy-2-methylbenzamide
- N-phenylbenzamide
Uniqueness
N-(2,6-dihydroxyphenyl)benzamide is unique due to its dual phenolic groups, which confer additional reactivity and potential biological activity compared to other benzamide derivatives . This makes it particularly interesting for applications requiring antioxidant and antibacterial properties.
Propriétés
Numéro CAS |
97773-25-6 |
|---|---|
Formule moléculaire |
C13H11NO3 |
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
N-(2,6-dihydroxyphenyl)benzamide |
InChI |
InChI=1S/C13H11NO3/c15-10-7-4-8-11(16)12(10)14-13(17)9-5-2-1-3-6-9/h1-8,15-16H,(H,14,17) |
Clé InChI |
IXYIESPOQSFFAA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B13949003.png)
![2-[[2-(3,4-Dimethylphenoxy)acetyl]carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13949004.png)


![4-Amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonic acid](/img/structure/B13949015.png)






![2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-pyrazine](/img/structure/B13949059.png)
![2-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid](/img/structure/B13949074.png)

